3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

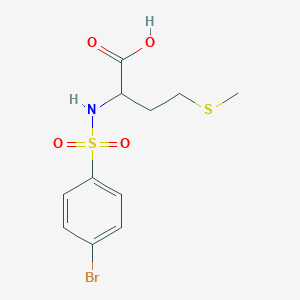

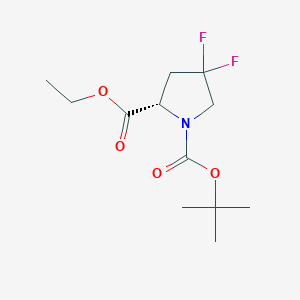

The molecular structure of “3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide” can be deduced from its molecular formula, C18H17ClN2O2. It contains a benzamide moiety, which is an amide derivative of benzoic acid .Physical and Chemical Properties Analysis

Benzamides, in general, appear as a white solid in powdered form and as colorless crystals in crystalline form. They are slightly soluble in water and soluble in many organic solvents .Scientific Research Applications

Polymer Synthesis and Properties

Studies have explored the synthesis and properties of polymers derived from compounds structurally related to "3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide." For instance, research on the copolymerization of monohalogenphenyl maleimides with styrene and butadiene highlights the potential for creating materials with alternating monomer addition, resulting in polymers with unique thermal stability and flammability characteristics (Bezděk & Hrabák, 1979). Additionally, the development of aromatic polyamides and polyimides based on bis(aminophenoxy)phenyl derivatives showcases the creation of materials with high solubility, transparency, and thermal resistance (Yang & Lin, 1995), (Yang & Lin, 1994).

Organometallic Chemistry and Catalysis

Research in organometallic chemistry has explored the coordination and reactivity of isocyanides, including derivatives structurally similar to "this compound," with metal ions. These studies provide insights into the synthesis of complexes with potential applications in catalysis and material science (Facchin et al., 2002).

Material Science and Photoreactivity

In material science, the synthesis and characterization of compounds related to "this compound" have been explored for their photoreactive properties. For example, studies on photoreactive polyamides incorporating cyclobutane moieties derived from benzoic acid derivatives reveal the potential for depolymerization under light, offering applications in photoresponsive materials (Nohara et al., 1988).

Mechanism of Action

Target of Action

The primary targets of 3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide are currently unknown. This compound is a derivative of benzamide , which is a simple amide derivative of benzoic acid . The specific targets of benzamide derivatives can vary widely depending on the specific functional groups present in the molecule.

Mode of Action

Benzamide derivatives often interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . The presence of the chloro and cyclobutanecarboxamido groups may influence the compound’s interaction with its targets.

Biochemical Pathways

Benzamide derivatives can participate in a variety of biochemical reactions, including nucleophilic substitution and oxidation . The presence of the chloro and cyclobutanecarboxamido groups may influence which pathways are affected.

Pharmacokinetics

Amides, a class of compounds to which this compound belongs, are known to be solids at room temperature This suggests that the compound may have low bioavailability if administered orally

Properties

IUPAC Name |

3-chloro-N-[2-(cyclobutanecarbonylamino)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c19-14-8-4-7-13(11-14)18(23)21-16-10-2-1-9-15(16)20-17(22)12-5-3-6-12/h1-2,4,7-12H,3,5-6H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNMRDUHVDKMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2983036.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2983040.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2983046.png)

![6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2983049.png)

![1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone](/img/structure/B2983050.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2983052.png)

![N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide](/img/structure/B2983053.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2983056.png)